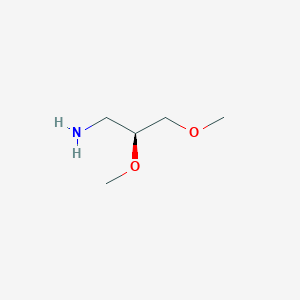
(S)-2,3-Dimethoxypropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,3-Dimethoxypropan-1-amine is a chiral amine that is structurally related to the compounds discussed in the provided papers. While the exact compound is not directly mentioned, the papers provide insights into similar compounds that can help infer properties and synthesis methods for (S)-2,3-Dimethoxypropan-1-amine. The related compounds are known to be effective in various chemical applications, including serving as chiral auxiliaries and ligands for receptors.
Synthesis Analysis
The synthesis of related chiral amines, such as 1-(2,5-dimethoxyphenyl)ethylamine, involves starting from simple aromatic compounds like 1,4-dimethoxybenzene. The process includes the formation of diastereomeric salts with mandelic acid to resolve the racemic mixture into its enantiomers . Although the synthesis of (S)-2,3-Dimethoxypropan-1-amine is not explicitly described, similar strategies could be employed, such as the use of chiral resolution or asymmetric synthesis techniques to obtain the desired enantiomer.
Molecular Structure Analysis
The molecular structure of (S)-2,3-Dimethoxypropan-1-amine would consist of a propan-1-amine backbone with two methoxy groups at the 2 and 3 positions. This structure is somewhat similar to the 2,5-dimethoxyphenyl)ethylamine derivatives, which have been shown to interact with biological receptors based on the nature of their substituents . The spatial arrangement of the methoxy groups and the chiral center in (S)-2,3-Dimethoxypropan-1-amine would be critical in determining its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The chemical reactions involving compounds like (S)-2,3-Dimethoxypropan-1-amine typically depend on the functional groups present. For instance, the related compound 1-(2,5-dimethoxyphenyl)ethylamine can undergo alkylation reactions with alkylmetals, followed by acetylation and oxidation to transfer the amino group to the final product . The presence of methoxy groups in (S)-2,3-Dimethoxypropan-1-amine suggests that it could participate in similar reactions, where the methoxy groups may influence the reactivity of the amine.
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-2,3-Dimethoxypropan-1-amine would be influenced by its molecular structure. The methoxy groups would contribute to the compound's polarity and potential hydrogen bonding capabilities. The chiral center would affect the optical properties, such as specific rotation. The related compounds are known to have varying agonistic or antagonistic properties based on their substituents when acting as ligands for the 5-HT2A/C receptors . This suggests that (S)-2,3-Dimethoxypropan-1-amine could also exhibit specific biological activities depending on its stereochemistry and substituents.
Applications De Recherche Scientifique
Dopamine D(3) Receptor Antagonists Synthesis
(S)-2,3-Dimethoxypropan-1-amine derivatives have been studied for their potential as selective dopamine D(3) receptor antagonists, showing promise in animal models as antipsychotic agents. The research emphasizes the importance of nitrogen substitution at the amine group to achieve selective antagonism, with specific alkyl groups leading to higher D(3) receptor binding affinity. This has implications for the development of new psychiatric medications with fewer side effects compared to traditional treatments (Haadsma-Svensson et al., 2001).
Advanced Sample Preparation Techniques for Electron Microscopy
(S)-2,3-Dimethoxypropan-1-amine derivatives have been utilized in innovative sample preparation techniques for electron microscopy, particularly in the chemical dehydration of biological tissues. This method preserves ultrastructural integrity and offers a simpler, quicker alternative to traditional physical dehydration processes, which could revolutionize microscopic examination of biological specimens (Muller & Jacks, 1975).
Antineoplastic Agents Synthesis
Research on (S)-2,3-Dimethoxypropan-1-amine derivatives includes their use in synthesizing compounds like 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene, which has shown high levels of activity against a panel of human and animal cancer cell lines. These compounds bind at the colchicine site, inhibiting tubulin polymerization, which is a critical pathway in cancer cell division. This highlights the potential of (S)-2,3-Dimethoxypropan-1-amine derivatives in the development of new anticancer drugs (Pettit et al., 2003).
Atmospheric Nucleation Studies
(S)-2,3-Dimethoxypropan-1-amine and its derivatives are also of interest in atmospheric sciences, particularly in studies of sulfuric acid-water nucleation, a fundamental process affecting cloud formation and climate. Amines, including (S)-2,3-Dimethoxypropan-1-amine derivatives, have been found to enhance both neutral and ion-induced nucleation more effectively than ammonia, which could have significant implications for understanding and modeling atmospheric processes (Kurtén et al., 2008).
Advanced Materials Development
In the field of materials science, (S)-2,3-Dimethoxypropan-1-amine derivatives have been employed in the synthesis of advanced polymers and materials. For example, their incorporation into polymeric adsorbents has been explored for applications such as the selective removal of sulfur dioxide from emissions, demonstrating the versatility and utility of these compounds in environmental protection technologies (Tailor et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2,3-dimethoxypropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-7-4-5(3-6)8-2/h5H,3-4,6H2,1-2H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSLJZMWPNMEGK-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](CN)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2,3-dimethoxypropan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



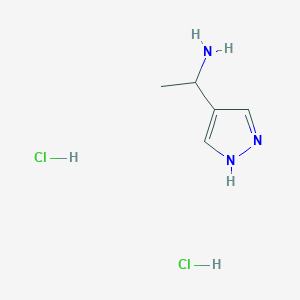
![2-[(3,4-dimethoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2524253.png)
![2-[6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2524254.png)

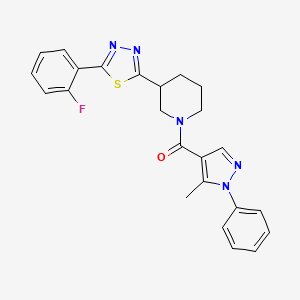
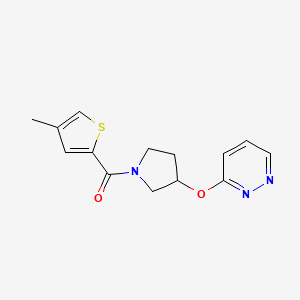
![4-(dipropylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2524258.png)
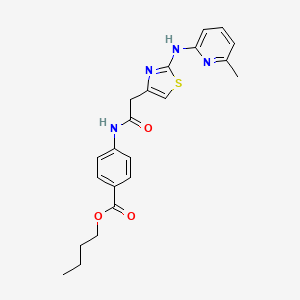
![3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2524261.png)
![5-chloro-2-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2524262.png)
![3-(2-methoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2524265.png)
![4-(1-Azepanylmethyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol](/img/structure/B2524268.png)